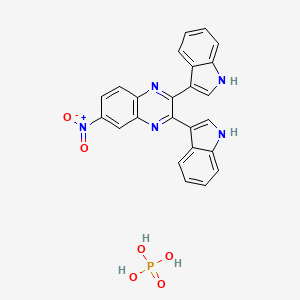
2,3-bis(1H-indol-3-yl)-6-nitroquinoxaline;phosphoric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-bis(1H-indol-3-yl)-6-nitroquinoxaline;phosphoric acid is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes two indole units and a nitroquinoxaline core. The presence of phosphoric acid further enhances its chemical properties, making it a versatile molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-bis(1H-indol-3-yl)-6-nitroquinoxaline typically involves the electrophilic substitution reaction of indole with structurally divergent aldehydes and ketones. This reaction is often catalyzed by taurine in water, which serves as a green catalyst and solvent, respectively . The reaction conditions are optimized to achieve high yields and broad functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale electrophilic substitution reactions using automated reactors. The use of green catalysts and solvents, such as taurine and water, is emphasized to minimize environmental impact and enhance sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-bis(1H-indol-3-yl)-6-nitroquinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce indole derivatives.
Applications De Recherche Scientifique
2,3-bis(1H-indol-3-yl)-6-nitroquinoxaline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,3-bis(1H-indol-3-yl)-6-nitroquinoxaline involves its interaction with specific molecular targets and pathways. For instance, its anticancer properties are attributed to its ability to bind to and inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival . The compound’s fluorescent properties are due to its ability to form complexes with metal ions, leading to changes in its electronic structure and emission characteristics .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-bis(indolyl)methane: Known for its anticancer properties and use in drug development.
Tris(1H-indol-3-yl)methane: Investigated for its potential as a therapeutic agent in various diseases.
Vibrindole A: A natural product with significant biological activities.
Uniqueness
2,3-bis(1H-indol-3-yl)-6-nitroquinoxaline stands out due to its unique combination of indole units and a nitroquinoxaline core, which imparts distinct chemical and biological properties. Its ability to act as a fluorescent probe and its potential anticancer activities make it a valuable compound for various scientific research applications.
Propriétés
Numéro CAS |
923298-10-6 |
|---|---|
Formule moléculaire |
C24H18N5O6P |
Poids moléculaire |
503.4 g/mol |
Nom IUPAC |
2,3-bis(1H-indol-3-yl)-6-nitroquinoxaline;phosphoric acid |
InChI |
InChI=1S/C24H15N5O2.H3O4P/c30-29(31)14-9-10-21-22(11-14)28-24(18-13-26-20-8-4-2-6-16(18)20)23(27-21)17-12-25-19-7-3-1-5-15(17)19;1-5(2,3)4/h1-13,25-26H;(H3,1,2,3,4) |
Clé InChI |
IHCZGMVXDIPYNI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)C3=NC4=C(C=C(C=C4)[N+](=O)[O-])N=C3C5=CNC6=CC=CC=C65.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















